2-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)-2-methylpropanoic acid
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Overview
Description
2-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)-2-methylpropanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)-2-methylpropanoic acid typically involves a multi-step process. . The resulting triazole is then subjected to further functionalization to introduce the 2-methylpropanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized triazole derivatives .
Scientific Research Applications
2-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)-2-methylpropanoic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: It serves as a building block in the synthesis of bioactive molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 2-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The amino group can form covalent bonds with target proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A parent compound with similar structural features but lacking the aminomethyl and methylpropanoic acid groups.
4-(Aminomethyl)-1H-1,2,3-triazole: A closely related compound that serves as an intermediate in the synthesis of 2-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)-2-methylpropanoic acid.
2-Methylpropanoic Acid: A simple carboxylic acid that shares the same acid moiety but lacks the triazole ring.
Uniqueness
The uniqueness of this compound lies in its combination of the triazole ring and the 2-methylpropanoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H12N4O2 |
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Molecular Weight |
184.20 g/mol |
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C7H12N4O2/c1-7(2,6(12)13)11-4-5(3-8)9-10-11/h4H,3,8H2,1-2H3,(H,12,13) |
InChI Key |
PEFOUNUWJPIMCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(N=N1)CN |
Origin of Product |
United States |
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